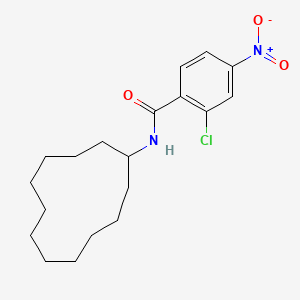

2-chloro-N-cyclododecyl-4-nitrobenzamide

Descripción

2-Chloro-N-cyclododecyl-4-nitrobenzamide is a benzamide derivative characterized by a 2-chloro and 4-nitro substitution on the aromatic ring, coupled with a cyclododecyl group attached via the amide nitrogen. The cyclododecyl moiety introduces significant steric bulk, influencing molecular conformation, solubility, and intermolecular interactions.

Propiedades

Fórmula molecular |

C19H27ClN2O3 |

|---|---|

Peso molecular |

366.9 g/mol |

Nombre IUPAC |

2-chloro-N-cyclododecyl-4-nitrobenzamide |

InChI |

InChI=1S/C19H27ClN2O3/c20-18-14-16(22(24)25)12-13-17(18)19(23)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h12-15H,1-11H2,(H,21,23) |

Clave InChI |

TUEGTBOSTNTHCM-UHFFFAOYSA-N |

SMILES canónico |

C1CCCCCC(CCCCC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de la 2-cloro-N-ciclododecil-4-nitrobenzamida suele implicar la reacción del ácido 2-cloro-4-nitrobenzoico con la ciclododecilamina. La reacción se lleva a cabo en presencia de un agente de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. Las condiciones de reacción suelen incluir una atmósfera inerte, como nitrógeno o argón, y un disolvente como diclorometano o tetrahidrofurano (THF). La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción se completa .

Análisis De Reacciones Químicas

La 2-cloro-N-ciclododecil-4-nitrobenzamida puede sufrir diversas reacciones químicas, entre ellas:

Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o utilizando agentes reductores químicos como el cloruro de estaño(II).

Sustitución: El átomo de cloro puede sustituirse por otros nucleófilos, como aminas o tioles, en condiciones adecuadas. Por ejemplo, la reacción con una amina en presencia de una base puede conducir a la formación de un nuevo derivado de amida.

Aplicaciones Científicas De Investigación

La 2-cloro-N-ciclododecil-4-nitrobenzamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas

Biología: La capacidad del compuesto para sufrir diversas transformaciones químicas lo hace útil para estudiar las reacciones catalizadas por enzimas y las vías metabólicas.

Medicina: Se están realizando investigaciones para explorar su potencial como agente farmacológico. Sus características estructurales sugieren que podría interactuar con objetivos biológicos, lo que la convierte en una candidata para el desarrollo de fármacos.

Industria: Puede utilizarse en el desarrollo de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de la 2-cloro-N-ciclododecil-4-nitrobenzamida no se conoce completamente. sus componentes estructurales sugieren que podría interactuar con diversos objetivos moleculares. El grupo nitro puede participar en reacciones redox, mientras que el enlace amida y el grupo ciclododecilo podrían influir en la afinidad de unión del compuesto a proteínas u otras biomoléculas. Se necesitan más investigaciones para dilucidar las vías y los objetivos específicos implicados .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-N-cyclododecyl-4-nitrobenzamide with benzamide derivatives featuring analogous substituents, focusing on structural, electronic, and physicochemical differences.

Substituent Effects on the Benzamide Core

Key Observations :

- Steric Effects : The cyclododecyl group in the target compound imposes greater steric hindrance compared to cyclohexyl or aromatic amide groups, likely reducing crystallization efficiency .

- Crystallographic Trends: Smaller substituents (e.g., cyclohexyl or methoxyphenyl) favor tighter molecular packing, as evidenced by lower R factors (e.g., 0.044 in 4-chloro-N-cyclohexylbenzamide vs.

Physicochemical and Functional Differences

- Solubility : Cyclododecyl’s hydrophobicity may reduce aqueous solubility compared to N-(3-chlorophenethyl)-4-nitrobenzamide (), which has a shorter alkyl chain.

- Thermal Stability : Nitro-substituted benzamides (e.g., ) often exhibit lower thermal stability due to the nitro group’s propensity for decomposition under heat.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.